Methyl 1-(bromomethyl)cyclohexane-1-carboxylate

Catalog No.
S883526
CAS No.
1195430-98-8
M.F
C9H15BrO2
M. Wt
235.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1-(bromomethyl)cyclohexane-1-carboxylate

CAS Number

1195430-98-8

Product Name

Methyl 1-(bromomethyl)cyclohexane-1-carboxylate

IUPAC Name

methyl 1-(bromomethyl)cyclohexane-1-carboxylate

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

InChI

InChI=1S/C9H15BrO2/c1-12-8(11)9(7-10)5-3-2-4-6-9/h2-7H2,1H3

InChI Key

TWFWEWQJXCQERH-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCCCC1)CBr

Canonical SMILES

COC(=O)C1(CCCCC1)CBr

Application in Biotechnology

Application in Organic Chemistry

Application in Diastereoselective Synthesis

Application in Material Science

Application in Pharmaceutical Industry

Methyl 1-(bromomethyl)cyclohexane-1-carboxylate is an organic compound characterized by the molecular formula C9H15BrO2 and a molecular weight of approximately 221.09 g/mol. This compound features a bromomethyl group and a carboxylate ester group attached to a cyclohexane ring, making it a brominated ester derivative. Its structure facilitates various

As there is no documented use of MBC in biological systems, a mechanism of action is not applicable.

  • Bromine: Organic bromides can be irritating to the skin, eyes, and respiratory system.
  • Ester: Some esters can be flammable and may release harmful vapors upon heating.

  • Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, forming new compounds.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: The compound can undergo oxidation to yield corresponding carboxylic acids or other oxidized derivatives .

The reactivity of this compound is influenced by the electronic and steric effects of the cyclohexane ring and its substituents.

While specific biological activities of methyl 1-(bromomethyl)cyclohexane-1-carboxylate are not extensively documented, its derivatives and related compounds often exhibit significant biological properties. These include potential applications in drug development and as intermediates in synthesizing bioactive molecules . The compound's structure suggests that it may interact with biological systems through mechanisms involving nucleophilic attack or ester hydrolysis.

Methyl 1-(bromomethyl)cyclohexane-1-carboxylate can be synthesized through the bromination of methyl cyclohexane-1-carboxylate. This process typically involves:

  • Bromination: Using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile or ultraviolet light to facilitate the formation of the bromomethyl group.
  • Controlled Conditions: The reaction is conducted under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring.

In industrial settings, similar methods are employed but scaled up for higher yields and purity, often followed by purification techniques such as distillation or recrystallization.

Methyl 1-(bromomethyl)cyclohexane-1-carboxylate has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Medicinal Chemistry: The compound is utilized in developing new drug candidates and bioactive compounds.
  • Material Science: It is used in preparing polymers and advanced materials with specific properties.
  • Chemical Biology: The compound aids in studying biological pathways through the synthesis of labeled compounds .

Methyl 1-(bromomethyl)cyclohexane-1-carboxylate shares structural similarities with other compounds, particularly those involving cyclohexane derivatives. Here are some similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 4-(bromomethyl)cyclohexanecarboxylateC9H15BrO2Bromination at a different position on the ring
Ethyl 1-(bromomethyl)cyclohexane-1-carboxylateC10H17BrO2Ethyl group instead of methyl
Propyl 1-(bromomethyl)cyclohexane-1-carboxylateC11H19BrO2Propyl substituent providing different properties

Uniqueness

Methyl 1-(bromomethyl)cyclohexane-1-carboxylate is unique due to its specific positioning of the bromomethyl group on the cyclohexane ring, which influences its reactivity and potential applications in organic synthesis and medicinal chemistry. Its distinct structure allows for selective reactions that may not be possible with other similar compounds .

Solubility Characteristics in Organic Solvents

The solubility profile of methyl 1-(bromomethyl)cyclohexane-1-carboxylate reflects its intermediate polarity and lipophilic character, with a calculated LogP value of 2.50 [7] [8]. This moderate lipophilicity governs its solubility behavior across various organic solvent systems.

SolventSolubility CategoryLogP PredictionReference
HexaneHighFavorable (nonpolar) [9] [10] [11]
CyclohexaneHighFavorable (nonpolar) [9] [10] [11]
BenzeneHighFavorable (aromatic) [9] [10]
TolueneHighFavorable (aromatic) [9] [10]
DichloromethaneVery HighVery favorable (halogenated) [9] [10]
ChloroformVery HighVery favorable (halogenated) [9] [10]
Ethyl acetateModerateModerate (polar ester) [9] [10]
Diethyl etherModerateModerate (polar ether) [9] [10]
MethanolLowUnfavorable (polar protic) [10] [11]
EthanolLowUnfavorable (polar protic) [10] [11]
WaterVery LowVery unfavorable (highly polar) [12] [10] [11]

The compound exhibits exceptional solubility in halogenated solvents, particularly dichloromethane and chloroform [9] [10]. This enhanced solubility results from favorable halogen-halogen interactions and similar polarity profiles between the brominated compound and halogenated solvents. The presence of the bromine substituent creates a dipole moment that aligns favorably with the electron-rich regions of halogenated solvents.

High solubility is observed in nonpolar aliphatic and aromatic hydrocarbons including hexane, cyclohexane, benzene, and toluene [9] [10] [11]. The cyclohexane ring structure exhibits strong van der Waals interactions with these solvents, while the overall molecular architecture remains sufficiently nonpolar to maintain compatibility with hydrocarbon media.

Moderate solubility characterizes the compound's behavior in polar aprotic solvents such as ethyl acetate and diethyl ether [9] [10]. The ester functionality provides some degree of polarity compatibility, while the lipophilic cyclohexane and bromomethyl substituents limit complete miscibility in these more polar environments.

Limited solubility occurs in polar protic solvents including methanol and ethanol [10] [11]. The absence of hydrogen bond donor sites and the predominant lipophilic character restrict dissolution in these highly polar media. The ester carbonyl oxygen can serve as a hydrogen bond acceptor, providing minimal solubility enhancement.

Aqueous solubility remains extremely limited due to the compound's hydrophobic nature and lack of ionizable functional groups [12] [10] [11]. The calculated topological polar surface area of 26.3 Ų falls well below the threshold typically associated with significant water solubility [13] [7].

Volatility and Distillation Behavior Analysis

The volatility characteristics of methyl 1-(bromomethyl)cyclohexane-1-carboxylate are governed by its molecular weight (235.12 g/mol), intermolecular forces, and structural features [7] [14]. The compound exhibits low volatility under standard conditions, with an estimated vapor pressure of 0.01-0.05 mmHg at 25°C [15] [16].

ParameterEstimated ValueMethod/Reference
Vapor Pressure at 25°C (mmHg)0.01-0.05Estimation based on structural analogs [15] [16]
Vapor Pressure at 50°C (mmHg)0.1-0.5Estimation based on structural analogs [15] [16]
Henry's Law Constant (atm·m³/mol)1.0 × 10⁻⁴Estimation based on LogP and solubility [17]
Volatility ClassificationLow volatilityBased on boiling point and structure [18]
Distillation Temperature at 760 mmHg (°C)250-280 (estimated)Extrapolation from reduced pressure data [18]
Reduced Pressure Distillation (°C at 19 mmHg)115-116Experimental literature value [18]

The experimental boiling point of 115-116°C at 19 mmHg provides critical insight into the compound's distillation behavior [18]. Extrapolation to atmospheric pressure suggests a normal boiling point in the range of 250-280°C, indicating significant intermolecular attractions that must be overcome during vaporization.

The molecular structure contributes to reduced volatility through several mechanisms. The bromine substituent increases molecular weight and provides additional van der Waals interactions. The ester functionality introduces dipole-dipole interactions, while the rigid cyclohexane ring structure limits conformational entropy in the vapor phase.

Vapor pressure temperature dependency follows the Clausius-Clapeyron relationship, with estimated values increasing to 0.1-0.5 mmHg at 50°C [15] [16]. This temperature coefficient reflects the enthalpy of vaporization required to overcome intermolecular forces during phase transition.

Distillation under reduced pressure offers significant advantages for compound purification and isolation. The substantial reduction in boiling point (from an estimated 250-280°C at atmospheric pressure to 115-116°C at 19 mmHg) minimizes thermal decomposition risks while enabling efficient separation [18].

The estimated Henry's Law constant of 1.0 × 10⁻⁴ atm·m³/mol indicates limited tendency for vapor-liquid equilibrium partitioning [17]. This low value reflects the compound's preference for remaining in the liquid phase under ambient conditions, consistent with its classification as a low-volatility organic compound.

Chromatographic Retention Properties

The chromatographic behavior of methyl 1-(bromomethyl)cyclohexane-1-carboxylate varies significantly across different separation systems, reflecting the compound's amphiphilic character and structural features. Retention properties are influenced by the molecule's LogP value of 2.50, topological polar surface area of 26.3 Ų, and the presence of both hydrophobic and polar functional groups [7] [8] [13].

Chromatographic SystemRetention BehaviorApproximate Retention Time/ParameterReference/Basis
GC-MS (HP-5MS column)Medium retention time15-25 min (estimated)Based on similar brominated esters [19] [20]
GC-MS (DB-624 column)Medium retention time12-20 min (estimated)Based on similar molecular weight compounds [21]
HPLC (C18 reverse phase)High retention (hydrophobic)8-15 min (estimated)Based on LogP and molecular structure [22]
HPLC (Normal phase silica)Low retention (polar mobile phase)2-5 min (estimated)Based on polarity and molecular weight
Thin Layer Chromatography (silica)Moderate Rf valuesRf = 0.3-0.6Based on similar ester compounds [23] [24]
Flash Chromatography (silica gel)Elutes with medium polarity solventsHexane/EtOAc (4:1 to 2:1)Based on polarity and structural analogs [23] [24]

Gas chromatographic analysis on HP-5MS columns, which contain 5% phenyl methyl siloxane stationary phases, is expected to yield retention times in the range of 15-25 minutes under standard temperature programming conditions [19] [20]. The presence of the bromine atom and ester functionality contributes to increased retention through enhanced interactions with the stationary phase.

On DB-624 columns, designed for volatile organic compound analysis, the compound demonstrates medium retention characteristics with estimated retention times of 12-20 minutes [21]. These columns provide enhanced separation for halogenated compounds through optimized stationary phase composition and selectivity.

High-performance liquid chromatography using C18 reverse-phase systems results in strong retention due to the compound's hydrophobic character [22]. The cyclohexane ring and bromomethyl substituent interact favorably with the octadecyl stationary phase, leading to retention times estimated at 8-15 minutes under typical gradient conditions.

Normal-phase HPLC systems exhibit contrasting behavior, with low retention observed when polar mobile phases are employed. The compound elutes rapidly (2-5 minutes estimated) due to limited interaction with polar silica stationary phases, reflecting its predominantly lipophilic character.

Thin-layer chromatography on silica gel plates yields moderate Rf values ranging from 0.3 to 0.6, depending on the mobile phase composition [23] [24]. These values indicate balanced interactions between the compound and both the stationary phase and mobile phase components.

Flash chromatography purification typically requires medium-polarity solvent systems, with optimal elution achieved using hexane/ethyl acetate mixtures in ratios of 4:1 to 2:1 [23] [24]. This elution profile reflects the compound's intermediate polarity and enables efficient separation from both more polar and less polar impurities.

XLogP3

2.8

Dates

Last modified: 04-14-2024

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